molecular formula C13H16N2O B1624436 2-(p-Tolyl-hydrazono)-cyclohexanone CAS No. 2257-17-2

2-(p-Tolyl-hydrazono)-cyclohexanone

Cat. No. B1624436
CAS RN: 2257-17-2
M. Wt: 216.28 g/mol
InChI Key: SVFSFFXAWSSMEM-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(p-Tolyl-hydrazono)-cyclohexanone” is a type of aromatic hydrazone . Aromatic hydrazones are a class of compounds that have been widely used in various fields due to their unique properties. They have been developed into important hole-transporting materials and have been widely used in organic photoconductors . They also have strong antibacterial and antiviral abilities, making them useful in biology, medicine, metallurgy, dye, and metal ion recognition fields .


Synthesis Analysis

The synthesis of aromatic hydrazone compounds, including “2-(p-Tolyl-hydrazono)-cyclohexanone”, typically involves the use of 1-phenylpyrazole-4-carbaldehyde and benzene hydrazine (or p-tolylhydrazine hydrochloride) as the starting materials . The reaction is carried out in methanol at 80°C for 2 hours, then cooled to room temperature and left overnight .


Molecular Structure Analysis

The molecular structure of “2-(p-Tolyl-hydrazono)-cyclohexanone” and similar compounds has been characterized using various spectroscopic techniques, such as X-ray single-crystal, infrared, mass, proton nuclear magnetic resonance, and ultraviolet-visible . The X-ray single crystals of similar compounds have been established .

properties

IUPAC Name

(2E)-2-[(4-methylphenyl)hydrazinylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h6-9,14H,2-5H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFSFFXAWSSMEM-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/2\CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418665
Record name 2-(p-Tolyl-hydrazono)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Tolyl-hydrazono)-cyclohexanone

CAS RN

2257-17-2
Record name 2-(p-Tolyl-hydrazono)-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyl-hydrazono)-cyclohexanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyl-hydrazono)-cyclohexanone
Reactant of Route 3
Reactant of Route 3
2-(p-Tolyl-hydrazono)-cyclohexanone
Reactant of Route 4
Reactant of Route 4
2-(p-Tolyl-hydrazono)-cyclohexanone
Reactant of Route 5
Reactant of Route 5
2-(p-Tolyl-hydrazono)-cyclohexanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(p-Tolyl-hydrazono)-cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.